6-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)-1H-indole
Description
Properties
IUPAC Name |
6-[(2,5-dimethylpyrrol-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-11-3-4-12(2)17(11)10-13-5-6-14-7-8-16-15(14)9-13/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAQDKWQUSQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC3=C(C=C2)C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)-1H-indole is a complex organic molecule that combines the structural features of indole and pyrrole. The compound has garnered interest due to its potential biological activities, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.3 g/mol. The structure features an indole moiety linked to a pyrrole unit via a methylene bridge, with two methyl groups located at the 2 and 5 positions of the pyrrole ring. This configuration enhances the electronic properties and reactivity of the compound, potentially influencing its biological activity .
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing indole derivatives and pyrrole intermediates.
- Cyclization Techniques : Involving cyclization of suitable precursors under acidic or basic conditions.
- Functionalization Strategies : Modifying existing indole or pyrrole compounds to introduce the desired substituents.
These synthetic approaches are critical for obtaining sufficient quantities of the compound for biological evaluation.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. For instance, similar compounds have shown efficacy against various cancer cell lines, including A549 (lung adenocarcinoma) and other solid tumors . The presence of the pyrrole moiety may enhance cytotoxicity due to its ability to interact with biological targets involved in cancer progression.
Case Study: Anticancer Activity Evaluation
A study evaluated several indole derivatives for their anticancer properties using MTT assays. Compounds structurally related to this compound demonstrated varying degrees of cytotoxicity against A549 cells, with some derivatives achieving over 70% inhibition at specific concentrations .
Antimicrobial Activity
Indoles and their derivatives have been investigated for antimicrobial properties as well. The unique structure of this compound suggests potential interactions with bacterial targets, which could lead to effective antimicrobial agents against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|---|
| This compound | Anticancer | A549 cells | Significant cytotoxicity observed |
| Indomethacin | Anti-inflammatory | Various cancer cell lines | Strong anti-inflammatory effects |
| Lysergic Acid Diethylamide | Psychoactive | CNS targets | Diverse psychoactive effects |
Pharmacological Implications
The pharmacological profile of this compound suggests it could serve as a lead compound in drug development. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.
Scientific Research Applications
The compound 6-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)-1H-indole (CAS No. 1956385-58-2) is gaining attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and organic synthesis. This article delves into its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that indole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the indole structure can enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
- Neuroprotective Effects : Some derivatives of indole are known to have neuroprotective properties. The incorporation of the pyrrole moiety may enhance these effects, making it a candidate for treating neurodegenerative diseases.
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows it to be used as an intermediate in the synthesis of more complex organic molecules. This is particularly valuable in the development of new pharmaceuticals.
Material Science
Research is exploring the use of this compound in the development of new materials:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of indole derivatives make them suitable for applications in OLED technology. Studies suggest that incorporating this compound could improve the efficiency and stability of OLEDs.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Neuroprotection | Reduction of oxidative stress | |
| Antimicrobial | Activity against specific bacterial strains |
Table 2: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed reaction | 85% |
| Cyclization | Heat under inert atmosphere | 75% |
| Functionalization | Electrophilic substitution | 90% |
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored various indole derivatives, including this compound. The results indicated significant cytotoxicity against breast and colon cancer cell lines, suggesting that this compound could be further developed into an anticancer agent.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university examined the neuroprotective properties of several indole derivatives. The study found that those with pyrrole substitutions demonstrated enhanced protective effects against neurotoxicity induced by glutamate, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Comparison with Similar Pyrrole Compounds
The following table summarizes key structural, synthetic, and functional differences between 6-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)-1H-indole and analogous pyrrole-based compounds:
Key Research Findings and Structural Insights
Potential of this compound**
- Pharmaceuticals : Indole derivatives are common in drug discovery (e.g., serotonin analogs).
- Materials Science : The electron-rich pyrrole moiety could enable applications in conductive polymers or corrosion inhibitors.
Preparation Methods
Substrate Preparation and Protection Strategies
A critical precursor for this route is 6-bromo-1H-indole, which undergoes palladium-catalyzed coupling with 2,5-dimethylpyrrole derivatives. In a representative procedure, optically pure intermediates are generated via ring-opening of Vince lactam (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one, followed by protection of the amine as a 2,5-dimethylpyrrole group to control diastereoselectivity. The protected amine is subsequently isomerized using 1,8-diazabicycloundec-7-ene (DBU) to yield acrylic esters, which are reduced to allylic alcohols and converted to allyl chlorides via Appel reactions.
Coupling Reaction Optimization
The Mizoroki–Heck reaction between 6-bromo-1H-indole and 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopentene employs Pd(t-Bu₃P)₂ (10 mol%) in dimethylformamide (DMF) at 80°C for 16 hours, achieving 64% isolated yield. Key parameters include:
-
Catalyst loading : Lower Pd concentrations (5 mol%) reduce conversion to <50%, while 10 mol% ensures >99% substrate consumption.
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to toluene or THF.
-
Base selection : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) by mitigating side reactions.
Acid-Catalyzed Friedel–Crafts Alkylation
Direct Alkylation of Indole
Friedel–Crafts reactions enable direct introduction of the 2,5-dimethylpyrrolylmethyl group to indole’s 6-position. Using p-toluenesulfonic acid (p-TSA) in DMSO, 1H-indole reacts with 3,5-diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives at 70°C, yielding 37–55% of the target compound. This one-pot methodology avoids isolation of intermediates, as illustrated in Scheme 1:
Scheme 1 : Friedel–Crafts alkylation mechanism.
-
Protonation of the pyrrolone’s carbonyl group generates an electrophilic iminium ion.
-
Nucleophilic attack by indole’s C-6 position forms a σ-complex.
-
Aromatization via dehydration yields the final product.
Solvent and Temperature Effects
-
Solvent : DMSO enhances electrophilicity of the pyrrolone intermediate, while ethanol or acetonitrile lead to side product formation.
-
Temperature : Reactions below 60°C result in incomplete conversion, whereas temperatures exceeding 80°C promote decomposition.
Solvent-Free Thermal Condensation
Green Synthesis Approach
A patent by CN106458888A details a solvent-free method where 6-(hydroxymethyl)-1H-indole and 2,5-dimethylpyrrole are heated at 150–180°C for 2–4 hours. The absence of solvents eliminates purification challenges, with the reaction proceeding via:
Yield and Scalability
-
Laboratory scale : 72% yield (1 mmol scale).
-
Pilot scale : 68% yield (1 mol scale) with reduced reaction time (90 minutes) due to efficient heat transfer.
Reductive Amination Pathways
Schiff Base Formation and Reduction
Condensation of 6-formyl-1H-indole with 2,5-dimethylpyrrole-1-amine in methanol produces a Schiff base, which is reduced using sodium cyanoborohydride (NaBH₃CN) in acetic acid. This method, adapted from indole-quinazolinone syntheses, achieves 58% yield but requires rigorous exclusion of moisture to prevent imine hydrolysis.
Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent | Yield (%) | Side Products |
|---|---|---|---|
| NaBH₄ | MeOH | 22 | Over-reduced indole |
| NaBH₃CN | AcOH/MeOH | 58 | Minimal |
| H₂ (Pd/C) | EtOAc | 41 | Dehalogenation |
Mechanochemical Synthesis
Advantages Over Solution-Phase Reactions
-
Reaction time : Reduced from hours to minutes.
-
Purification : Simple washing with water removes inorganic salts.
Q & A
Q. What synthetic strategies are effective for introducing the 2,5-dimethylpyrrole moiety to the indole scaffold in 6-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)-1H-indole?
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution can be employed. For example, in analogous indole derivatives, a CuI-catalyzed reaction between 3-(2-azidoethyl)-1H-indole and a substituted alkyne (e.g., 2,5-dimethylpyrrole propargyl ether) in PEG-400/DMF under reflux yields the target structure. Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures product isolation . Alternatively, reductive amination using 2,5-dimethylpyrrole-1-carbaldehyde and 6-methyl-1H-indole in the presence of NaBH3CN may provide a viable pathway .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in the substitution pattern of the indole-pyrrole system?
1H and 13C NMR are critical for confirming the methylene bridge (-CH2-) between the indole and pyrrole rings. Key diagnostic signals include:
- A singlet near δ 4.8–5.2 ppm for the methylene protons.
- Distinct aromatic protons for the indole (δ 6.5–7.5 ppm) and pyrrole (δ 5.8–6.2 ppm) moieties.
- Methyl groups on the pyrrole ring as singlets at δ 2.2–2.5 ppm.
Cross-validation with 2D NMR (e.g., HSQC, HMBC) can confirm connectivity, while 19F NMR (if fluorinated analogs exist) resolves electronic effects .
Q. What analytical techniques are recommended for assessing purity and stability during synthesis?
- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) with UV visualization.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy.
- HPLC : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients.
Stability under varying pH, temperature, and light conditions should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example, in related indazole-pyrrole hybrids, hydrogen-bonding networks (e.g., N–H···O/N interactions) stabilize the crystal lattice. Refinement parameters (R1 < 0.05, wR2 < 0.15) ensure accuracy. The methylene bridge’s conformation (e.g., gauche vs. anti) and π-π stacking between aromatic rings can be analyzed to predict intermolecular interactions .
Q. What computational methods predict the electronic properties of this compound for materials science applications?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, charge distribution, and polarizability. For instance, pyrrole’s electron-rich nature may enhance charge-transfer properties in molecular electronics. Molecular dynamics simulations can further assess solubility and membrane permeability, critical for drug design .
Q. How can structure-activity relationship (SAR) studies optimize biological activity in indole-pyrrole hybrids?
- Substitution effects : Introduce electron-withdrawing groups (e.g., -F, -NO2) to the indole C-5 position to enhance antimicrobial activity .
- Methylene bridge modification : Replace -CH2- with -CH2CH2- to evaluate steric effects on binding affinity.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with targets like kinases or GPCRs .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
- Dynamic effects : Rotational barriers in the methylene bridge can split signals; use NOESY to confirm spatial proximity of protons.
- Crystallographic validation : Resolve discrepancies between NMR and mass spectrometry by comparing experimental and calculated X-ray diffraction patterns .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N2/Ar) to prevent oxidation of the pyrrole ring.
- Crystallography : Use high-resolution data (d-spacing < 0.8 Å) for reliable refinement in SHELXL .
- Computational modeling : Validate force fields (e.g., GAFF) against experimental data to ensure predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
